molecular formula C11H15NO4 B13461828 1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid

1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid

Cat. No.: B13461828
M. Wt: 225.24 g/mol
InChI Key: FOTKVFLUPDINMU-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an ethynyl group, and an azetidine ring

Chemical Reactions Analysis

1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid can undergo several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids like trifluoroacetic acid for Boc deprotection, and bases like sodium hydroxide for Boc protection . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid include:

These compounds share the Boc protecting group and similar structural features but differ in their specific functional groups and applications

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid

InChI

InChI=1S/C11H15NO4/c1-5-11(8(13)14)6-12(7-11)9(15)16-10(2,3)4/h1H,6-7H2,2-4H3,(H,13,14)

InChI Key

FOTKVFLUPDINMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C#C)C(=O)O

Origin of Product

United States

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